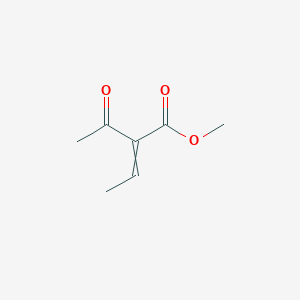

Methyl 2-acetylbut-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

65221-10-5 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl 2-acetylbut-2-enoate |

InChI |

InChI=1S/C7H10O3/c1-4-6(5(2)8)7(9)10-3/h4H,1-3H3 |

InChI Key |

APFYEWRWAZDBLH-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C(=O)C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Acetylbut 2 Enoate and Analogous Structures

Knoevenagel Condensation Approaches for α,β-Unsaturated Ketoesters

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. numberanalytics.comsigmaaldrich.comwikipedia.org It typically involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base, to yield an α,β-unsaturated product after dehydration. sigmaaldrich.comwikipedia.org For the synthesis of methyl 2-acetylbut-2-enoate, this involves the condensation of methyl acetoacetate (B1235776) with acetaldehyde (B116499).

Base-Catalyzed Reaction Conditions and Mechanistic Considerations

The mechanism of the Knoevenagel condensation is initiated by the deprotonation of the active methylene compound, in this case, methyl acetoacetate, by a base to form a resonance-stabilized enolate. sci-hub.se The α-protons of methyl acetoacetate are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. wikipedia.org

Commonly used bases for this transformation include primary and secondary amines, such as piperidine, as well as their salts. tandfonline.comsci-hub.se The choice of catalyst can influence the reaction pathway. With amine catalysts, an iminium ion may form as an intermediate, which is then attacked by the enolate. sci-hub.se

The reaction can also be promoted by Lewis acids like titanium tetrachloride (TiCl₄) in the presence of a tertiary amine such as triethylamine (B128534) (Et₃N). rsc.orgacs.org In this variation, titanium promotes the formation of a titanium enolate of methyl acetoacetate. rsc.orgacs.org This is followed by the Knoevenagel condensation with an aldehyde and subsequent Michael addition if a suitable nucleophile is present. rsc.org

A study on the TiCl₄-promoted condensation of methyl acetoacetate and isobutyraldehyde (B47883) demonstrated that the reaction proceeds through three titanium-promoted steps: enolate formation, Knoevenagel condensation, and Michael addition. rsc.org

| Reactants | Catalyst/Base | Solvent | Product | Yield | Reference |

| Methyl acetoacetate, Isobutyraldehyde, Indole | TiCl₄, Et₃N | CH₂Cl₂ | Trimolecular condensation product | 18% | rsc.org |

| 2-(1-phenylvinyl)benzaldehyde, Dimethyl malonate | Piperidine, AcOH | Benzene | Benzylidene malonate | 75% | nih.gov |

| 2-(1-phenylvinyl)benzaldehyde, Dimethyl malonate | TiCl₄-pyridine | Not specified | Indene derivative | 79% | nih.gov |

Stereoselective Synthesis of Geometric Isomers (E/Z Configuration)

The stereochemical outcome of the Knoevenagel condensation, resulting in either the (E) or (Z) geometric isomer, can be influenced by several factors, including the structure of the reactants, the choice of catalyst, and the reaction conditions. For instance, the condensation of methyl acetoacetate and isobutyraldehyde in the presence of TiCl₄ and Et₃N yielded a mixture of E/Z isomers in a 1:1.5 ratio. rsc.org

In some cases, the initial product may be a mixture of isomers that can equilibrate to the more thermodynamically stable isomer. wikipedia.org The synthesis of β-substituted unsaturated ketoesters via the Knoevenagel condensation has shown that altering substituent groups can improve stereoselectivity. researchgate.net While achieving complete Z-selectivity can be challenging, the use of tert-butyl acetoacetate with aromatic or aliphatic aldehydes has been shown to favor the Z-isomer, albeit sometimes with lower yields. researchgate.net

Acetoacetic Ester Synthesis and its Adaptation for this compound Precursors

The acetoacetic ester synthesis is a versatile method for preparing ketones and can be adapted to synthesize precursors for α,β-unsaturated systems. wikipedia.orgaskthenerd.comorgoreview.comlibretexts.org The synthesis involves the alkylation of an acetoacetic ester, followed by hydrolysis and decarboxylation to yield a ketone. libretexts.orgopenstax.org

Strategies for Enolate Formation and Regiocontrol

The first step in the acetoacetic ester synthesis is the formation of an enolate by deprotonating the α-carbon. libretexts.org Ethyl acetoacetate has acidic α-hydrogens (pKa ≈ 11) and is readily converted to its enolate using a base like sodium ethoxide. askthenerd.com

Regioselectivity in enolate formation can be controlled by the reaction conditions to favor either the kinetic or thermodynamic enolate. libretexts.orgegyankosh.ac.in

Kinetic control , using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, favors the formation of the less substituted enolate.

Thermodynamic control , using a weaker base at higher temperatures, allows for equilibration and favors the more stable, more substituted enolate. almerja.com

In the case of methyl acetoacetate, deprotonation typically occurs at the methylene group between the two carbonyls, as this is the most acidic position. psgcas.ac.in However, ethyl acetoacetate is diprotic, and with a strong enough base system (e.g., NaH followed by n-BuLi), a dianion can be formed, allowing for alkylation at the terminal methyl group. wikipedia.org

| Substrate | Base(s) | Control | Enolate formed | Reference |

| Ethyl acetoacetate | Sodium ethoxide | Thermodynamic | More stable enolate | askthenerd.com |

| Ketone | LDA | Kinetic | Less substituted | libretexts.org |

| Ethyl acetoacetate | NaH, then n-BuLi | Kinetic | Terminal dianion | wikipedia.org |

Alkylation Reactions of Derived Enolates

The enolate generated from acetoacetic ester is a potent nucleophile that readily undergoes SN2 reactions with alkyl halides. pressbooks.publibretexts.orgopenstax.org This alkylation step is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides and being less effective with secondary halides. pressbooks.publibretexts.org Tertiary halides are unsuitable as they lead to elimination reactions. pressbooks.publibretexts.org

To synthesize a precursor for this compound, the enolate of methyl acetoacetate could be alkylated with an ethylating agent like ethyl bromide. Subsequent steps would then be required to introduce the double bond. The acetoacetic ester can be alkylated once or twice, allowing for the synthesis of mono- or disubstituted ketones. libretexts.orguomustansiriyah.edu.iq For dialkylation, a stronger base like potassium tert-butoxide is often used for the second alkylation step. uomustansiriyah.edu.iq

Emerging and Specialized Synthetic Routes for Related α,β-Unsaturated Esters

Beyond the classical methods, several modern and specialized routes have been developed for the synthesis of α,β-unsaturated esters, offering improvements in stereoselectivity, efficiency, and substrate scope.

One such approach involves a three-reaction sequence for the synthesis of trisubstituted (E)-α,β-unsaturated esters: an aldol (B89426) reaction, acetylation of the resulting β-hydroxy group, and an E1cB elimination reaction induced by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govthieme-connect.comresearchgate.net This method is notable for not requiring the separation of diastereomeric intermediates. thieme-connect.comresearchgate.net

Another innovative method is the Horner-Wadsworth-Emmons reaction conducted in deep eutectic solvents, which are biodegradable and non-toxic. rsc.org This approach allows for the stereoselective preparation of (E)-α,β-unsaturated esters at room temperature. rsc.org

Palladium-catalyzed reactions of allylic esters of β-keto esters and malonates provide another avenue to α,β-unsaturated systems. organic-chemistry.org Additionally, electrosynthetic hydrocarboxylation of α,β-unsaturated olefins using carbon dioxide has emerged as a method that avoids toxic carbon monoxide and transition metal catalysts. wiley.com

| Method | Key Features | Product Type | Reference |

| Tandem Acetylation-E1cB Reaction | High (E)-selectivity, no separation of diastereomers required. | Trisubstituted α,β-unsaturated esters | nih.govthieme-connect.com |

| Horner-Wadsworth-Emmons in Deep Eutectic Solvents | Use of green, biodegradable solvents; room temperature conditions. | (E)-α,β-unsaturated esters | rsc.org |

| Palladium-Catalyzed Allylic Ester Reactions | Versatile transformations via palladium enolates. | α,β-unsaturated ketones and esters | organic-chemistry.org |

| Electrosynthetic Hydrocarboxylation | Avoids toxic reagents, uses CO₂. | Carboxylic acids from unsaturated esters | wiley.com |

Transition Metal-Catalyzed Dehydrogenation

Transition metal-catalyzed dehydrogenation has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering an atom-economical alternative to classical oxidation methods. This approach can be applied to the synthesis of α,β-unsaturated carbonyl compounds from their saturated precursors. While direct dehydrogenation to form this compound is not widely documented, the dehydrogenation of related β-keto esters to furnish α,β-unsaturated ketones is a known transformation, particularly through palladium catalysis.

Pioneering work in this area demonstrated that allyl β-keto carboxylates can undergo a palladium-catalyzed reaction involving decarboxylation to form π-allylpalladium enolates. nih.gov These intermediates can then undergo β-hydrogen elimination to yield α,β-unsaturated ketones. nih.gov This process represents a dehydrogenative-type transformation where the saturated carbon framework of the initial keto ester is converted into an unsaturated system. The reaction is initiated by a Pd(0) catalyst which coordinates to the allylic ester, leading to decarboxylation and the formation of a palladium enolate intermediate. Subsequent β-hydride elimination from this enolate generates the enone product and a palladium-hydride species, which regenerates the Pd(0) catalyst to complete the cycle. nih.gov

Table 1: General Representation of Pd-Catalyzed Dehydrogenation of Allyl β-Keto Esters

| Reactant | Catalyst | Product Type | Ref |

| Allyl β-Keto Ester | Pd(0) Complex | α,β-Unsaturated Ketone | nih.gov |

Dehydration of β-Hydroxy Esters and Stereochemical Outcomes

The most classic and direct route to this compound involves the Knoevenagel condensation, a reaction that proceeds through the formation and subsequent dehydration of a β-hydroxy ester intermediate. organic-chemistry.orgdalalinstitute.compsiberg.com This reaction involves the nucleophilic addition of an active methylene compound, such as methyl acetoacetate, to an aldehyde, in this case, acetaldehyde, typically catalyzed by a weak base like an amine. acs.orgpsiberg.com

The stereochemical outcome of the dehydration, specifically the formation of E or Z isomers, is a critical aspect of this synthesis. The reaction of acetaldehyde with methyl acetoacetate can produce both (E)- and (Z)-Methyl 2-acetylbut-2-enoate. The stereoselectivity can be influenced by several factors, including the structure of the reactants and the reaction conditions. rsc.orgresearchgate.net For instance, the use of the bulkier tert-butyl acetoacetate has been shown to favor the formation of the Z-isomer when reacted with various aldehydes. rsc.orgresearchgate.netrims.gov.bw The choice of catalyst and solvent system can also play a role. The mechanism can proceed through an iminium intermediate when primary or secondary amines are used, which can influence the transition state geometry and thus the final E/Z ratio. psiberg.com In some cases, the initial product may be a mixture of isomers that can equilibrate to the more thermodynamically stable isomer under the reaction conditions. acs.org

Table 2: Knoevenagel Condensation for the Synthesis of Unsaturated β-Keto Esters

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product(s) | Stereoselectivity (E:Z) | Ref |

| Aromatic/Aliphatic Aldehydes | tert-Butyl Acetoacetate | Piperidine, Acetic Acid, Benzene, Reflux | tert-Butyl 2-acylalk-2-enoates | Z-selective | researchgate.net |

| Acetaldehyde | Methyl Acetoacetate | Piperidine, Ethanol | This compound | Mixture of isomers | nih.gov |

| Various Aldehydes | Ethyl Acetoacetate | Pyrrolidinium Acetate (IL), Solvent-free, 80°C | Ethyl 2-acylalk-2-enoates | Not specified | rsc.org |

Olefin Metathesis in Structurally Related Unsaturated Systems

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction that has revolutionized the synthesis of complex molecules. While not a direct route to this compound itself, cross-metathesis provides an efficient pathway to structurally analogous γ-keto-α,β-unsaturated esters. acs.orgnih.govacs.org This modern approach offers a scalable and direct synthesis for these valuable intermediates. acs.org

A reported strategy involves a two-step sequence: a Grubbs cross-metathesis reaction followed by an oxidation. acs.orgnih.gov The key step is the cross-metathesis of a secondary allylic alcohol with an acrylate (B77674) ester, such as methyl acrylate or tert-butyl acrylate. acs.org This reaction is effectively catalyzed by a second-generation Grubbs catalyst, often in the presence of a copper(I) iodide (CuI) co-catalyst which can improve catalyst performance. acs.orgnih.gov The cross-metathesis joins the two olefin partners to form a new, more substituted allylic alcohol.

This intermediate alcohol is then oxidized to the final γ-keto-α,β-unsaturated ester product using standard oxidizing agents like manganese dioxide (MnO₂) or the Dess-Martin periodinane. acs.orgnih.gov The scope of this methodology is broad, accommodating various allylic alcohols and acrylate esters. acs.org A significant advantage of this route is the high E/Z selectivity often observed in the metathesis step, with the E isomer typically being the major or sole product formed. nih.gov This stereochemical control is a known feature of many Grubbs-catalyzed cross-metathesis reactions. nih.gov

Table 3: Synthesis of γ-Keto-α,β-unsaturated Esters via Cross-Metathesis/Oxidation

| Allylic Alcohol | Acrylate Ester | Metathesis Catalyst | Oxidation Reagent | Yield (Metathesis) | Yield (Oxidation) | Ref |

| 4-Methyl-1-penten-3-ol | Methyl Acrylate | Grubbs 2nd Gen. (5%), CuI (6%) | MnO₂ | 85% | 93% | acs.orgnih.gov |

| 1-Phenyl-2-propen-1-ol | Methyl Acrylate | Grubbs 2nd Gen. (5%), CuI (6%) | MnO₂ | 99% | 92% | acs.orgnih.gov |

| 1-(4-Bromophenyl)-2-propen-1-ol | tert-Butyl Acrylate | Grubbs 2nd Gen. (5%), CuI (6%) | Dess-Martin Periodinane | 77% | 91% | acs.orgnih.gov |

Reactivity and Reaction Mechanisms of Methyl 2 Acetylbut 2 Enoate

Nucleophilic Addition Pathways to the α,β-Unsaturated System

Nucleophilic attack on methyl 2-acetylbut-2-enoate is a cornerstone of its chemistry. The polarization of the molecule due to the electron-withdrawing carbonyl and ester groups renders the β-carbon electrophilic, facilitating conjugate addition. libretexts.org Simultaneously, the carbonyl carbon of the acetyl group remains a classic electrophilic center for direct nucleophilic attack. masterorganicchemistry.com

Conjugate (1,4-) Addition: Michael Reaction Chemistry

Conjugate addition, also known as 1,4-addition or the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the double bond. The resulting negative charge is delocalized across the oxygen and the α-carbon, forming a stable enolate intermediate. wikipedia.orglibretexts.org Subsequent protonation, typically during an aqueous workup, yields the saturated 1,4-adduct. masterorganicchemistry.com

Enolates are excellent soft nucleophiles for initiating Michael additions. masterorganicchemistry.com These reactions involve the addition of an enolate, generated from a ketone, ester, or other suitable precursor by deprotonation with a base, to an α,β-unsaturated carbonyl compound known as a Michael acceptor. masterorganicchemistry.comyoutube.com The mechanism proceeds in three main steps:

Enolate Formation: A base removes an α-proton from the donor molecule to form a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the electrophilic β-carbon of the this compound, leading to the formation of a new carbon-carbon bond and a new, resonance-stabilized enolate intermediate. masterorganicchemistry.comyoutube.com

Protonation: The enolate intermediate is protonated, often by the solvent or upon acidic workup, to yield the final, more stable keto product. youtube.com

This type of reaction is fundamental in organic synthesis for the construction of complex molecules through the formation of carbon-carbon bonds. nih.gov

Organometallic reagents, particularly organocuprates like lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are highly effective for achieving 1,4-conjugate addition to α,β-unsaturated systems. ucalgary.caorganicchemistrytutor.commasterorganicchemistry.com Unlike more reactive organolithium or Grignard reagents, which tend to favor direct 1,2-addition, the softer nature of organocuprates directs them to attack the β-carbon. ucalgary.caorganicchemistrytutor.com

The mechanism is thought to involve the nucleophilic addition of the cuprate (B13416276) to the β-carbon, forming a copper-containing intermediate. libretexts.org This is followed by the transfer of an alkyl group from the copper to the carbon and the elimination of a neutral organocopper species, resulting in the final 1,4-addition product after protonation of the intermediate enolate. libretexts.orgucalgary.ca

Direct (1,2-) Addition to the Carbonyl Moiety

Direct or 1,2-addition involves the nucleophilic attack directly on the electrophilic carbonyl carbon of the acetyl group. masterorganicchemistry.com This pathway is typical for "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). ucalgary.caorganicchemistrytutor.com The reaction proceeds via a tetrahedral alkoxide intermediate, which is then protonated during workup to yield a tertiary alcohol. libretexts.org This reaction changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org

Factors Influencing Regioselectivity (1,2- vs. 1,4-Addition)

The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of this compound. The regiochemical outcome is influenced by several factors, which can be rationalized using principles like Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

Nature of the Nucleophile : This is the most significant factor.

Soft Nucleophiles : Reagents like enolates, amines, thiols, and organocuprates are considered "soft" nucleophiles. wikipedia.orgmasterorganicchemistry.com They preferentially attack the "soft" electrophilic site, which is the β-carbon, leading to 1,4-addition. wikipedia.org

Hard Nucleophiles : Reagents like Grignard reagents and organolithiums are "hard" nucleophiles. ucalgary.ca They are more attracted to the "hard" electrophilic site, the carbonyl carbon, resulting in 1,2-addition. organicchemistrytutor.com

Reaction Conditions : Temperature can play a role. Conjugate additions are often reversible and thermodynamically controlled, while direct additions are typically faster, irreversible, and kinetically controlled. libretexts.org Lower temperatures may favor the kinetic 1,2-adduct.

Steric Hindrance : Increased steric bulk around the carbonyl group can hinder 1,2-addition, thereby favoring the 1,4-pathway. Conversely, steric hindrance at the β-carbon would favor 1,2-addition.

| Nucleophile Type | Example Reagents | HSAB Classification | Preferred Addition Pathway | Initial Product |

|---|---|---|---|---|

| Organocuprates | (CH₃)₂CuLi | Soft | 1,4-Conjugate Addition | Enolate |

| Enolates | Sodium diethyl malonate | Soft | 1,4-Conjugate Addition | Enolate |

| Grignard Reagents | CH₃MgBr | Hard | 1,2-Direct Addition | Alkoxide |

| Organolithium Reagents | CH₃Li | Hard | 1,2-Direct Addition | Alkoxide |

| Amines | R₂NH | Soft | 1,4-Conjugate Addition | Enolate |

Electrophilic Reactions of the Alkenyl Moiety

The carbon-carbon double bond in this compound is significantly electron-deficient due to the strong electron-withdrawing effects of the adjacent acetyl and ester groups. This deactivation means that it does not readily undergo typical electrophilic addition reactions (such as the addition of halogens or hydrogen halides) that are characteristic of electron-rich alkenes. masterorganicchemistry.com The electrophile seeks electron density, which is depleted in this particular double bond.

Cyclization and Heterocycle Formation via Intramolecular and Intermolecular Reactions

This compound, possessing multiple reactive sites, is a versatile precursor for the synthesis of various heterocyclic compounds through both intramolecular and intermolecular cyclization pathways. The presence of α,β-unsaturation in conjunction with two carbonyl groups allows for a range of reactions with dinucleophiles, leading to the formation of stable five- and six-membered rings.

One of the prominent intermolecular reactions for heterocycle formation is the synthesis of pyrazoles . The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a well-established method for constructing the pyrazole (B372694) ring. In the case of this compound, a plausible mechanism involves the initial Michael addition of hydrazine to the electron-deficient β-carbon of the butenoate backbone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of hydrazine onto one of the carbonyl carbons (either the acetyl or the ester carbonyl). Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The regioselectivity of this reaction, determining which carbonyl group participates in the cyclization, can be influenced by reaction conditions and the nature of the hydrazine derivative used. For instance, the reaction of acetylacetone (B45752) with hydrazine is a classic example that yields 3,5-dimethylpyrazole. orgsyn.org

Another significant class of heterocycles accessible from this substrate are pyridones . The synthesis of substituted 2-pyridones can be achieved through various strategies involving β-enamino esters or related intermediates. nih.gov A potential pathway for this compound involves its conversion into a β-enamino ketone by reaction with an amine. This intermediate can then undergo an intramolecular cyclization to form a pyridone ring. osi.lv Alternatively, intermolecular reactions with reagents like cyanoacetamide in the presence of a base can also lead to the formation of highly functionalized pyridones. iipseries.org The reaction of β-enamino esters with acetylacetone is a known method for pyridinone synthesis, highlighting the potential of similar substrates. nih.gov

The general reactivity of related α-ketoesters in Diels-Alder reactions suggests that this compound could also participate in such cycloadditions to form complex cyclic structures. Specifically, 4-substituted 2-oxobut-3-enoates are known to undergo inverse electron demand hetero-Diels-Alder reactions. dtu.dk

While specific examples of intramolecular cyclization of this compound are not extensively documented, its structure suggests the potential for such reactions under specific conditions. For instance, in the presence of a strong acid, a Nazarov-type cyclization could theoretically occur, although this is more common for divinyl ketones. nih.gov

The following table summarizes potential cyclization reactions of this compound:

| Reactant(s) | Resulting Heterocycle | Reaction Type |

| Hydrazine hydrate | Pyrazole derivative | Intermolecular Cyclocondensation |

| Substituted hydrazines | Substituted pyrazole | Intermolecular Cyclocondensation |

| Amines (to form enamine intermediate) | Pyridone derivative | Intramolecular Cyclization |

| Cyanoacetamide | Substituted pyridone | Intermolecular Cyclocondensation |

Tautomerism and Dynamic Equilibria

This compound, as a β-dicarbonyl compound, is expected to exhibit keto-enol tautomerism. This equilibrium involves the interconversion between the diketo form and its corresponding enol isomers. The presence of two carbonyl groups significantly increases the acidity of the α-protons (the protons on the carbon between the two carbonyls), facilitating the formation of an enolate intermediate upon deprotonation. uobabylon.edu.iq This enolate is resonance-stabilized, with the negative charge delocalized over the oxygen atoms of both carbonyl groups and the α-carbon.

The keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic and steric properties of the substituents. cdnsciencepub.commasterorganicchemistry.com In general, the keto form is thermodynamically more stable for simple carbonyl compounds. However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a pseudo-six-membered ring. rsc.org Furthermore, conjugation of the C=C double bond of the enol with the carbonyl group contributes to its stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol equilibria as the signals for the keto and enol tautomers are typically distinct and can be integrated to determine their relative concentrations. cdnsciencepub.com Studies on β-keto esters have shown that the position of the equilibrium is highly solvent-dependent. masterorganicchemistry.com Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is more stable, while polar protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds. rsc.org

For this compound, several enol tautomers are possible, arising from the deprotonation of the methyl group of the acetyl moiety or the α-carbon of the butenoate chain, followed by protonation on one of the carbonyl oxygens. The relative stability of these enol forms would depend on factors such as the degree of substitution of the enol double bond and the extent of conjugation.

The enolate intermediates of this compound are potent nucleophiles and play a crucial role in its reactivity, particularly in alkylation and condensation reactions. The regioselectivity of enolate formation (i.e., which α-proton is removed) can often be controlled by the choice of base and reaction conditions.

The following table outlines the key aspects of keto-enol tautomerism in β-dicarbonyl compounds, which are applicable to this compound:

| Feature | Description |

| Equilibrium | Dynamic equilibrium between the diketo form and one or more enol forms. |

| Enolate Intermediate | Formed by deprotonation of the α-carbon; resonance-stabilized. |

| Stabilization of Enol Form | Intramolecular hydrogen bonding and conjugation. |

| Solvent Effects | Nonpolar solvents generally favor the enol form; polar solvents can favor the keto form. |

| Spectroscopic Analysis | NMR spectroscopy is a key technique to quantify the keto-enol ratio. |

The interconversion between the keto and enol forms of this compound proceeds through proton transfer steps. The dynamics of this proton transfer can be influenced by both acid and base catalysis. masterorganicchemistry.com

Base-catalyzed tautomerization involves the removal of an α-proton by a base to form the resonance-stabilized enolate anion. Subsequent protonation of the enolate on one of the carbonyl oxygen atoms yields the enol form. The rate of this process is dependent on the concentration and strength of the base.

Acid-catalyzed tautomerization is initiated by the protonation of one of the carbonyl oxygen atoms, which increases the acidity of the α-protons. A weak base (such as the solvent) can then remove an α-proton to form the enol. The rate-determining step in acid-catalyzed enolization is typically the deprotonation of the protonated ketone. masterorganicchemistry.com

The kinetics of proton transfer in β-dicarbonyl systems have been studied, and the rates are generally fast. uc.pt The presence of catalysts accelerates these rates significantly. For this compound, the multiple potential sites for protonation and deprotonation add complexity to the proton transfer dynamics. The specific rates would be influenced by the electronic effects of the ester and acetyl groups, as well as the inherent strain in the α,β-unsaturated system.

The catalysis of tautomerization is a critical aspect of the reactivity of β-keto esters. For instance, in palladium-catalyzed cross-dehydrogenative couplings, the tautomerization of a β-keto ester ligand is a key step in the catalytic cycle. nih.gov This highlights how external reagents can influence the dynamic equilibrium and subsequent reactions of such compounds.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Acetylbut 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of Methyl 2-acetylbut-2-enoate can be achieved.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The predicted chemical shifts are influenced by the electronic effects of the adjacent carbonyl and ester functional groups.

The protons of the methyl group of the butenoate chain (H-4) are expected to appear as a doublet. The vinylic proton (H-3) would likely present as a quartet due to coupling with the H-4 protons. The protons of the methoxy (B1213986) group (-OCH₃) will appear as a singlet, being isolated from other protons. Similarly, the acetyl methyl protons (-COCH₃) will also be a singlet.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Acetyl CH₃ | ~2.3 | Singlet (s) |

| Methoxy CH₃ | ~3.7 | Singlet (s) |

| =CH-CH ₃ | ~1.9 | Doublet (d) |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. The exact values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. This compound has seven carbon atoms, all of which are chemically non-equivalent and should therefore produce seven distinct signals. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

The two carbonyl carbons (ester and ketone) are expected to resonate at the lowest field (highest ppm values). The two sp² hybridized carbons of the double bond will appear in the olefinic region. The remaining three sp³ hybridized carbons (methoxy, acetyl methyl, and butenoate methyl) will be found at the highest field (lowest ppm values). Data from related compounds like ethyl crotonate and ethyl 2-acetylhexanoate can help in predicting these shifts. magritek.comchemicalbook.com

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| C H₃-C=O | ~26 |

| C H₃-CH= | ~15 |

| O-C H₃ | ~52 |

| C=C H-CH₃ | ~145 |

| C =CH-CH₃ | ~138 |

| Ester C =O | ~166 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. magritek.comhmdb.ca The exact values may vary depending on the solvent and experimental conditions.

To unambiguously confirm the structure and assign all proton and carbon signals, advanced 2D NMR experiments are employed. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). miamioh.edu For this compound, a cross-peak would be expected between the vinylic proton (H-3, ~6.9 ppm) and the methyl protons at C-4 (~1.9 ppm), confirming the ethylidene fragment. The methoxy and acetyl protons would not show any cross-peaks as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). magritek.comlibretexts.org It would show correlations between the ¹H signals and their corresponding ¹³C signals, for instance: H-4 (~1.9 ppm) with C-4 (~15 ppm), H-3 (~6.9 ppm) with C-3 (~145 ppm), the acetyl protons (~2.3 ppm) with the acetyl carbon (~26 ppm), and the methoxy protons (~3.7 ppm) with the methoxy carbon (~52 ppm). This helps in the definitive assignment of the protonated carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H coupling). magritek.comnih.gov It is crucial for identifying the connectivity between different spin systems and confirming the placement of quaternary carbons. Key expected correlations for this compound would include:

The methoxy protons (~3.7 ppm) to the ester carbonyl carbon (~166 ppm).

The acetyl protons (~2.3 ppm) to the ketone carbonyl carbon (~200 ppm) and the C-2 carbon (~138 ppm).

The vinylic proton H-3 (~6.9 ppm) to the C-2 carbon (~138 ppm), the C-4 methyl carbon (~15 ppm), and the ketone carbonyl carbon (~200 ppm).

These 2D NMR experiments, when used in combination, provide a detailed and unambiguous map of the molecular structure of this compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its ester and α,β-unsaturated ketone functionalities. The conjugation of the double bond with both carbonyl groups influences the position of their stretching frequencies.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~1720 | C=O Stretch | α,β-Unsaturated Ester |

| ~1685 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1640 | C=C Stretch | Alkene |

| 2950-3000 | C-H Stretch | sp³ C-H (Alkyl) |

| ~3050 | =C-H Stretch | sp² C-H (Vinylic) |

Note: The presence of two distinct carbonyl peaks is a key diagnostic feature. The C=O stretch of the ketone is at a lower wavenumber than the ester due to conjugation. Experimental spectra of related β-ketoesters, such as ethyl acetoacetate (B1235776), show characteristic carbonyl and double bond absorptions in the 1600-1800 cm⁻¹ region. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. uomustansiriyah.edu.iq For this compound (C₇H₁₀O₃), the molecular ion peak would be observed at m/z = 142. epa.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. chemguide.co.ukmsu.edu The fragmentation of esters and ketones is well-documented and can be used to predict the mass spectrum. libretexts.orgmiamioh.edu

Predicted Fragmentation Pattern for this compound

| m/z | Lost Fragment | Resulting Ion Structure |

|---|---|---|

| 142 | - | [C₇H₁₀O₃]⁺ (Molecular Ion) |

| 111 | •OCH₃ (31 Da) | [C₆H₇O₂]⁺ |

| 99 | •COCH₃ (43 Da) | [C₅H₇O₂]⁺ |

| 83 | •COOCH₃ (59 Da) | [C₅H₇O]⁺ |

Note: The fragmentation process involves the cleavage of bonds, particularly those alpha to the carbonyl groups. msu.edu The most stable fragments, such as the acylium ion ([CH₃CO]⁺), often result in the most intense peaks in the spectrum (the base peak). chemguide.co.uk

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl crotonate |

| Ethyl 2-acetylhexanoate |

Computational Chemistry and Theoretical Investigations of Methyl 2 Acetylbut 2 Enoate

Quantum Chemical Calculations of Electronic Structure and Molecular Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. uq.edu.au Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing information on molecular geometries, orbital energies, and charge distributions. cas.czorientjchem.org The choice of the basis set, such as 6-31G** or 6-311++G(d,p), is crucial for obtaining accurate results. cas.czijcce.ac.ir

For methyl 2-acetylbut-2-enoate, the planar α,β-unsaturated system suggests significant electronic conjugation between the acetyl and ester carbonyl groups. vulcanchem.com Theoretical calculations can quantify this conjugation and predict its effects on the molecule's stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ijcce.ac.irscielo.org.mx

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. scielo.org.mx For this compound, the MEP would be expected to show negative potential (red regions) around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue regions) would highlight areas prone to nucleophilic attack. scielo.org.mx

Table 1: Illustrative Calculated Electronic Properties of this compound (E-isomer) using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value | Unit | Significance |

| Total Energy | -533.25 | Hartrees | Overall thermodynamic stability of the molecule. |

| HOMO Energy | -7.15 | eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.34 | eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.81 | eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. scielo.org.mx |

| Dipole Moment | 2.85 | Debye | Measures the overall polarity of the molecule, arising from asymmetrical charge distribution. |

Note: The data in this table is illustrative, based on typical values for similar organic molecules, as specific published computational data for this compound is not available.

Elucidation of Reaction Mechanisms through Computational Modeling

For this compound, several reactions could be modeled, such as nucleophilic addition to the β-carbon, which is characteristic of α,β-unsaturated carbonyl compounds. Computational methods can be used to model the approach of a nucleophile, locate the transition state structure, and calculate the activation barrier. This process involves optimizing the geometries of the reactants, the transition state, and the products. uwb.edu.pl Transition states are identified as first-order saddle points on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. uwb.edu.pl

For instance, the hydrolysis of the ester group can be investigated computationally. Theoretical studies on the hydrolysis of amides have shown that the inclusion of explicit solvent molecules in the calculation is crucial for obtaining results that agree with experimental data. nih.gov A similar approach for this compound would provide a detailed, step-by-step understanding of the reaction mechanism, including the formation of tetrahedral intermediates. nih.gov

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Addition to this compound

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (ΔE‡) (kcal/mol) |

| 1,4-Addition | This compound + CH₃S⁻ | [TS complex] | Enolate Intermediate | 12.5 |

| Protonation | Enolate Intermediate + H⁺ | [TS complex] | Final Product | 2.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies of reaction mechanisms.

Conformational Analysis and Stereoisomer Interconversion Pathways

This compound can exist in various conformations due to rotation around its single bonds, and as different stereoisomers (E/Z isomers) due to the substituted double bond. Conformational analysis involves studying the energetics of these different spatial arrangements. nih.gov

The rotation around the C-C single bonds, such as the bond connecting the acetyl group to the main chain or the C-O bond of the ester, leads to different rotamers. Computational methods can be used to perform a relaxed scan of the potential energy surface by systematically changing the dihedral angles of these bonds to identify the most stable (lowest energy) conformations. The relative energies of different conformers, such as gauche and anti-arrangements, determine their population at equilibrium.

Furthermore, this compound can exist as E and Z stereoisomers. The interconversion between these isomers typically involves a high energy barrier corresponding to the breaking of the π-bond. Computational modeling can be used to calculate the energy of the transition state for this isomerization, which can occur either thermally or photochemically. Studies on related compounds, like diethyl 2,4,5-trimethyl-3-oxahex-4-enedioate, show that such isomerizations can be induced by UV irradiation. vulcanchem.com For this compound, theoretical calculations could predict the relative stabilities of the E and Z isomers and the energy required for their interconversion.

Table 3: Illustrative Relative Energies of Different Isomers and Conformers of this compound

| Isomer/Conformer | Description | Relative Energy (kcal/mol) |

| E-isomer (s-trans) | Most stable conformer of the E-isomer | 0.00 |

| E-isomer (s-cis) | Higher energy conformer of the E-isomer | 2.5 |

| Z-isomer (s-trans) | Most stable conformer of the Z-isomer | 1.8 |

| Z-isomer (s-cis) | Higher energy conformer of the Z-isomer | 4.5 |

| Isomerization TS | Transition state for E-Z interconversion | ~45-50 |

Note: The data in this table is illustrative and based on general principles of conformational analysis and stereoisomerism in similar molecules.

Synthetic Applications of Methyl 2 Acetylbut 2 Enoate As a Versatile Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

Theoretically, the bifunctional nature of Methyl 2-acetylbut-2-enoate, possessing both a nucleophilic enolate position and two electrophilic carbonyl carbons, as well as an electrophilic β-carbon, should make it a suitable substrate for cyclocondensation reactions to form a variety of heterocycles.

Synthesis of Pyrimidine and Pyridinone Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine. In principle, this compound could serve as the three-carbon component in such reactions. The reaction would likely proceed through initial addition of the nucleophilic nitrogen of the N-C-N reagent to one of the carbonyl groups of the ketoester, followed by intramolecular cyclization and dehydration to yield a substituted pyrimidine ring. However, specific examples or optimized reaction conditions for this transformation using this compound are not documented.

Similarly, pyridinone derivatives can be synthesized through various methods, including the condensation of β-ketoesters with enamines or other nitrogen-containing synthons. The Hantzsch pyridine synthesis, for example, utilizes a β-ketoester, an aldehyde, and a nitrogen donor. wikipedia.orgorganic-chemistry.org While analogous pathways could be envisioned for this compound, published research to confirm its utility in this context is absent.

Synthesis of Pyrrole Derivatives

The Paal-Knorr synthesis is a classical method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org Although this compound is a 1,3-dicarbonyl system with an α,β-unsaturation, its direct application in Paal-Knorr type reactions to form pyrroles has not been reported. Other methods, such as those involving multicomponent reactions, are known for pyrrole synthesis, but again, the specific role of this compound as a starting material is not established in the available literature.

Formation of Pyranone and Benzopyranone Systems

Pyranone rings can be formed through various cyclization strategies, often involving 1,3-dicarbonyl compounds. For instance, the reaction of a β-ketoester with an α,β-unsaturated ketone could, in principle, lead to a dihydropyranone, which could then be oxidized. Alternatively, intramolecular cyclization of a suitably functionalized precursor derived from this compound might be feasible. The synthesis of benzopyranones (coumarins) typically involves reactions such as the Pechmann condensation, which uses a phenol and a β-ketoester. While one could speculate on the use of this compound in such a reaction, no specific studies have been published.

Intermediate in the Preparation of Complex Organic Molecules

Role as a Key Synthon in Multi-step Pharmaceutical Syntheses

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. Given its array of functional groups, this compound has the potential to be a versatile synthon. The ester, ketone, and conjugated double bond offer multiple points for chemical modification and for the introduction of new functionalities. This would make it a potentially valuable intermediate in the total synthesis of complex natural products or pharmaceutical agents. Despite this theoretical potential, there are no documented instances in the surveyed literature where this compound is explicitly used as a key synthon in a multi-step pharmaceutical synthesis.

Enabling Novel Methodologies in Organic Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research detailing the synthetic applications of this compound as a versatile building block for enabling novel methodologies in organic synthesis. Searches for this specific compound did not yield dedicated studies outlining its reactivity, substrate scope, or its role in the development of new synthetic strategies.

The exploration of structurally related compounds, such as other substituted butenoates, reveals a rich field of study where these molecules participate in a variety of synthetically useful transformations. These related compounds are known to act as valuable precursors in cycloaddition reactions, Michael additions, and in the synthesis of heterocyclic systems. However, direct evidence and detailed research findings for the specific utility of this compound in these or other novel methodologies are not present in the available literature.

The unique substitution pattern of this compound, featuring both an acetyl and a methyl ester group attached to the double bond, suggests potential for complex reactivity. In theory, this arrangement of functional groups could allow for a range of chemical behaviors, including acting as a Michael acceptor at the beta-position or participation in various cycloaddition reactions. The electron-withdrawing nature of the acetyl and ester groups would be expected to activate the double bond towards nucleophilic attack.

Despite this theoretical potential, the absence of empirical data in the form of published research articles, patents, or detailed experimental procedures prevents a scientifically accurate and thorough discussion of its applications in enabling novel synthetic methodologies. Consequently, the creation of data tables illustrating reaction conditions, yields, and substrate scopes for reactions involving this compound is not possible at this time. Further empirical research would be required to elucidate the synthetic utility of this specific compound and its potential to contribute to the field of organic synthesis.

Green Chemistry Principles in the Synthesis and Utility of Methyl 2 Acetylbut 2 Enoate

Development of Sustainable Synthetic Methodologies

The traditional synthesis of molecules like Methyl 2-acetylbut-2-enoate might involve multi-step processes with stoichiometric reagents that generate significant waste. A sustainable approach focuses on streamlined, catalytic, and atom-economical reactions. A plausible and more sustainable synthetic route is the direct C-acylation of a suitable precursor, such as methyl 2-methylbut-2-enoate, using an acetylating agent.

Modern synthetic strategies aim to replace classical, wasteful methods like Friedel-Crafts acylations that use stoichiometric amounts of Lewis acids (e.g., aluminum trichloride), which are difficult to handle and generate copious aqueous waste during workup. organic-chemistry.org Instead, sustainable methodologies focus on:

Catalytic Routes: Employing small, catalytic quantities of a promoter that can be recovered and reused.

Alternative Acylating Agents: Moving beyond acyl halides to agents like acetic anhydride, which forms acetic acid as a benign byproduct, or isopropenyl acetate, which yields acetone, another low-toxicity and useful chemical. frontiersin.org

Solvent-Free Conditions: Performing reactions without a solvent medium eliminates waste associated with solvent production, purification, and disposal. cdnsciencepub.comcdnsciencepub.commdpi.com

Renewable Feedstocks: Sourcing starting materials from biomass where possible. For instance, the precursor methyl 2-methylbut-2-enoate can potentially be derived from C5 alcohols obtained from fusel oil, a byproduct of fermentation. google.com

One proposed sustainable pathway involves the direct acetylation of methyl 2-methylbut-2-enoate with acetic anhydride, facilitated by a recyclable, heterogeneous acid catalyst. This approach avoids harsh reagents and simplifies product purification, aligning with the core tenets of green chemistry.

Evaluation of Atom Economy and Environmental Factors (E-Factor)

To quantitatively assess the sustainability of a synthetic route, green metrics such as Atom Economy and the Environmental Factor (E-Factor) are employed.

Atom Economy Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. york.ac.uksavemyexams.com It is calculated as:

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

For the hypothetical acetylation of methyl 2-methylbut-2-enoate with acetic anhydride, the balanced equation is:

C₆H₁₀O₂ + (CH₃CO)₂O → C₇H₁₀O₃ + CH₃COOH

The calculation of its atom economy is detailed in the table below.

| Compound Name | Molecular Formula | Molecular Mass ( g/mol ) | Role |

| Methyl 2-methylbut-2-enoate | C₆H₁₀O₂ | 114.14 | Reactant |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reactant |

| This compound | C₇H₁₀O₃ | 142.15 | Product |

| Acetic Acid | CH₃COOH | 60.05 | Byproduct |

| Atom Economy Calculation: | |||

| Sum of Reactant Masses: | 114.14 + 102.09 = 216.23 | ||

| % Atom Economy: | (142.15 / 216.23) x 100 = 65.7% |

An atom economy of 65.7% indicates that a significant portion of the reactant atoms are incorporated into the final product, but there is still substantial mass lost to the acetic acid byproduct. While not ideal (100% is the goal, typical for addition reactions), this is a considerable improvement over substitution or elimination reactions that often have very low atom economies. savemyexams.comscranton.edu

Environmental Factor (E-Factor) The E-Factor, conceived by Roger Sheldon, provides a broader view of the waste generated in a process. libretexts.orgsheldon.nl It is defined as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor includes all waste streams: byproducts, unreacted starting materials, solvent losses, and catalyst residues. libretexts.org The ideal E-Factor is 0. The following table provides a hypothetical comparison between a traditional and a green synthesis for one batch producing 10 kg of this compound.

| Parameter | Traditional Synthesis | Green Synthesis |

| Reactants | ||

| Methyl 2-methylbut-2-enoate | 10 kg | 8.5 kg |

| Acetyl Chloride | 9 kg | - |

| Acetic Anhydride | - | 7.5 kg |

| Stoichiometric Lewis Acid (AlCl₃) | 12 kg | - |

| Recyclable Catalyst | - | 0.1 kg (95% recycled) |

| Solvent | ||

| Dichloromethane (DCM) | 100 kg (10% loss) | Solvent-free |

| Process | ||

| Yield | 75% (produces 10 kg) | 95% (produces 10 kg) |

| Waste Generated | ||

| Byproduct (HCl, Al(OH)₃) | ~20.5 kg | Byproduct (Acetic Acid): 4.2 kg |

| Unreacted Materials | 4.8 kg | 0.7 kg |

| Lost Solvent | 10 kg | 0 kg |

| Lost Catalyst | 12 kg | 0.005 kg |

| Total Waste | 47.3 kg | 4.905 kg |

| E-Factor | 4.73 | 0.49 |

This comparison clearly illustrates the power of green chemistry principles. By switching to a catalytic, solvent-free process with a higher yield, the E-Factor is reduced by nearly tenfold, signifying a dramatic decrease in the environmental impact of the synthesis. rsc.org

Optimization of Solvent Selection and Catalytic Approaches for Reduced Environmental Impact

The choice of solvent and catalyst are critical levers for minimizing the environmental impact of chemical synthesis.

Optimization of Solvent Selection Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which contribute to air pollution and pose health and safety risks. Green chemistry promotes the reduction or elimination of such solvents.

Solvent-Free Synthesis: The most sustainable option is to conduct the reaction neat (without any solvent), which completely eliminates solvent-related waste. mdpi.com Acetylation reactions are often amenable to solvent-free conditions. cdnsciencepub.com

Green Solvents: When a solvent is necessary, greener alternatives are preferred. For acylation, options include:

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can sometimes function as both the solvent and the catalyst and can be designed for easy separation from the product, allowing for recycling. researchinschools.orgajast.net

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and zinc chloride) that form a liquid with a low melting point. They are often biodegradable, non-toxic, and inexpensive, making them excellent green alternatives for reactions like Friedel-Crafts acylations. rsc.orgresearchgate.net

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional VOCs | Dichloromethane, Toluene | High solvency for many organics | Volatile, often toxic, environmental pollutants |

| Ionic Liquids (ILs) | Imidazolium-based salts | Negligible volatility, tunable properties, recyclable | Higher cost, potential toxicity, viscosity |

| Deep Eutectic Solvents (DESs) | Choline Chloride/Urea | Low cost, biodegradable, easy to prepare | Can be viscous, limited thermal stability |

| Solvent-Free | N/A | No solvent waste, high reactant concentration | Potential for high viscosity, heat transfer issues |

Optimization of Catalytic Approaches Catalysis is a cornerstone of green chemistry, enabling reactions with lower energy consumption and higher selectivity while minimizing waste.

Homogeneous Catalysts: Modern Lewis acid catalysts like Indium(III) triflate (In(OTf)₃) are highly efficient for acylation reactions, requiring very low catalyst loadings (e.g., 0.1-1 mol%). thieme-connect.com They are often more tolerant to water than traditional catalysts and can be recycled, though separation can sometimes be challenging. mdpi.orgproquest.com

Sulfonated Resins: Materials like Amberlyst-15 are effective and commercially available. tandfonline.com

Functionalized Silica (B1680970): Mesoporous silica (e.g., SBA-15) functionalized with sulfonic acid groups provides a highly active and recyclable catalyst for solvent-free acetylations. cdnsciencepub.com

| Catalyst Type | Example | Key Advantages | Key Disadvantages |

| Stoichiometric Lewis Acid | Aluminum Chloride (AlCl₃) | High reactivity | Generates large amounts of corrosive waste, moisture sensitive |

| Homogeneous Catalyst | Indium Triflate (In(OTf)₃) | Very high activity at low loadings, water tolerant | Can be expensive, may require complex separation for recycling |

| Heterogeneous Catalyst | Sulfonic Acid on Silica (SBA-15-SO₃H) | Easily separated by filtration, highly recyclable, stable | May have lower activity than homogeneous counterparts |

By strategically selecting benign solvents (or none at all) and employing highly efficient, recyclable catalysts, the synthesis of this compound can be transformed into a process that is both economically viable and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.